

Application Notes and Protocols: Functionalizing Gold Nanoparticles with Thiolated DNA

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Compound of Interest

Compound Name: Gold

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This document provides detailed protocols and application notes for the functionalization of **gold** nanoparticles (AuNPs) with thiolated single-stranded DNA (ssDNA). The protocols outlined are based on established methodologies to ensure robust and reproducible results for applications in diagnostics, therapeutics, and nanotechnology.

Introduction

The conjugation of DNA to **gold** nanoparticles is a cornerstone of nanobiotechnology, enabling the development of highly specific and sensitive biosensors, targeted drug delivery vehicles, and programmable nanomaterials.^{[1][2]} The exceptional optical properties of AuNPs, combined with the molecular recognition capabilities of DNA, create powerful hybrid materials.^{[1][2][3]} The most common and robust method for attaching DNA to AuNPs is through the formation of a **gold-thiol** bond between the nanoparticle surface and a thiol-modified oligonucleotide.^{[1][4]} This document details the widely used salt-aging protocol and a rapid pH-assisted method for achieving high-density DNA functionalization.

Key Parameters in DNA Functionalization

Successful functionalization depends on several critical parameters that influence the density and stability of the DNA shell. Understanding these factors is crucial for optimizing the process

for specific applications.

Parameter	Effect on Functionalization	Typical Range/Value	Reference
Salt Concentration (NaCl)	Shields negative charges on DNA and AuNPs, allowing for denser packing of DNA on the nanoparticle surface.	Gradually increased from ~0.1 M to a final concentration of 0.7 M - 1.0 M.	[4] [5]
pH	Affects the surface charge of both the citrate-capped AuNPs and the DNA. Low pH can accelerate the functionalization process.	pH 3.0 for rapid functionalization; pH 7.0-8.0 for standard salt-aging.	[6] [7]
Temperature	Influences the kinetics of the thiol-gold bond formation and the stability of the DNA-AuNP conjugate. Dissociation is favored at higher temperatures.	Room temperature for incubation; long-term storage at low temperatures.	[8] [9] [10]
Incubation Time	Allows for the displacement of citrate ions and the formation of a stable DNA monolayer.	Varies from minutes (pH-assisted method) to 1-2 days (salt-aging method).	[4] [6]

DNA Concentration	An excess of thiolated DNA is required to drive the functionalization reaction and achieve high surface coverage.	Varies depending on AuNP size and concentration.	[4]
Nanoparticle Size	Affects the total number of DNA strands that can be loaded onto a single nanoparticle.	15 nm to 250 nm.	[5]
Spacer Composition	The chemical nature of the linker between the thiol group and the DNA sequence can impact loading efficiency. Poly(ethylene glycol) (PEG) spacers have been shown to increase DNA loading.	Poly-A, Poly-T, or PEG spacers.	[5]

DNA Loading Capacities on Gold Nanoparticles

The number of DNA strands that can be functionalized onto a single **gold** nanoparticle is dependent on the nanoparticle's size. The following table provides an overview of approximate DNA loading capacities for various AuNP diameters.

Nanoparticle Diameter	Approximate DNA Strands per Nanoparticle	Reference
15 nm	~250	[5]
30 nm	~1,000	[5]
50 nm	~3,000	[5]
80 nm	~8,000	[5]
150 nm	~15,000	[5]
250 nm	~25,000	[5]

Experimental Protocols

Protocol 1: Salt-Aging Method for DNA Functionalization

This is the most established method for achieving high-density DNA functionalization on AuNPs.[\[4\]](#) It involves the gradual addition of salt to overcome electrostatic repulsion between the negatively charged DNA and the citrate-capped AuNPs.

Materials and Reagents:

- **Gold** Nanoparticles (AuNPs), citrate-capped, of desired size
- Thiolated single-stranded DNA (ssDNA-SH)
- Sodium Chloride (NaCl) solution (2 M)
- Phosphate Buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- **DNA Activation:** If the thiolated DNA is protected with a disulfide bond, it must be reduced prior to use. This can be achieved by incubating the DNA with a reducing agent like

Dithiothreitol (DTT), followed by purification to remove the DTT.

- Initial Incubation: In a microcentrifuge tube, combine the AuNPs with the thiolated DNA in the phosphate buffer. The final concentration of AuNPs and DNA will depend on the nanoparticle size and desired loading density. A significant molar excess of DNA is typically used. Incubate at room temperature for at least 1 hour with gentle mixing.
- Salt-Aging: Gradually increase the salt concentration of the solution. This is a critical step to ensure the stability of the AuNPs during the functionalization process.
 - Add aliquots of the 2 M NaCl solution to the AuNP-DNA mixture over the course of 1-2 days to reach a final concentration of 0.7 M to 1.0 M.[\[5\]](#)
 - For example, add small increments of NaCl every 4-8 hours.
 - Allow the solution to incubate at room temperature with gentle mixing between additions.
- Final Incubation: After the final salt addition, continue to incubate the mixture for an additional 12-24 hours at room temperature.
- Purification: Centrifuge the solution to pellet the DNA-functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
- Washing: Carefully remove the supernatant, which contains the excess, unbound DNA. Resuspend the pellet in a buffer of choice (e.g., phosphate buffer with a lower salt concentration). Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unbound DNA.
- Storage: Resuspend the final DNA-functionalized AuNP pellet in a suitable buffer. For long-term storage, it is recommended to use a slightly acidic buffer with low salt concentration and store at a low temperature.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol 2: Rapid pH-Assisted DNA Functionalization

This method offers a significantly faster alternative to the traditional salt-aging protocol by utilizing a low pH buffer to facilitate the rapid adsorption of thiolated DNA onto the AuNP surface.[\[6\]](#)[\[7\]](#)

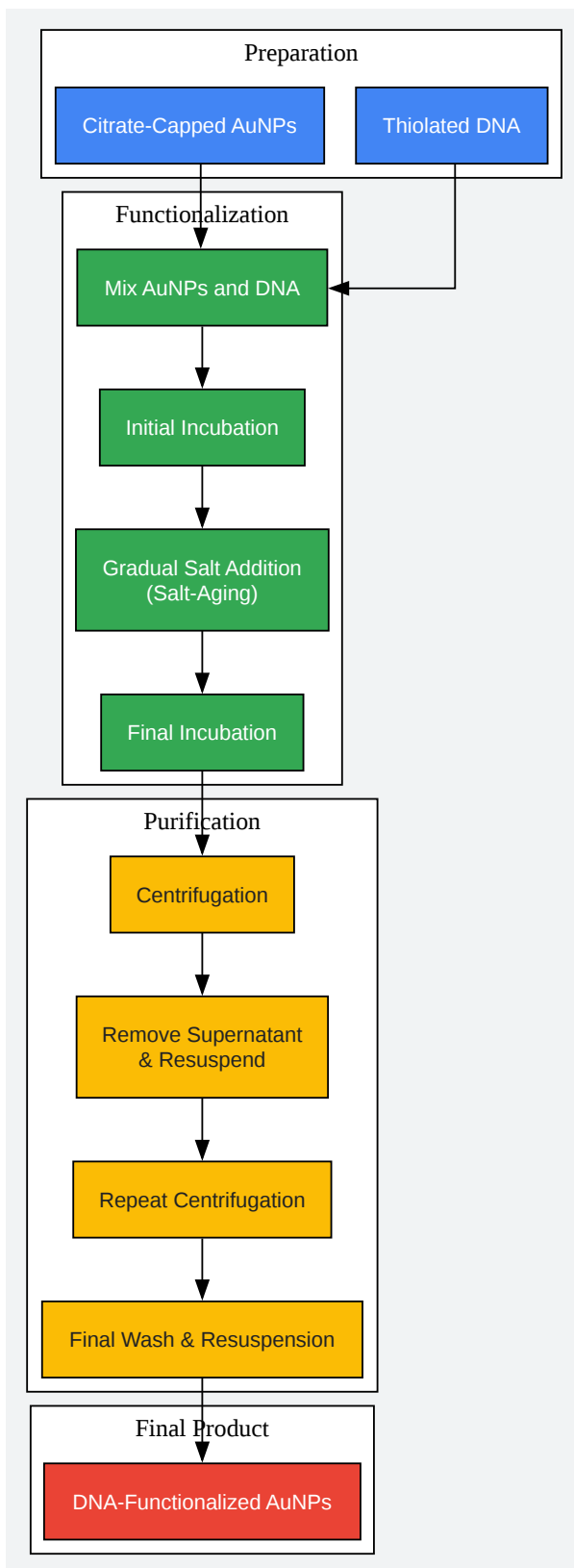
Materials and Reagents:

- **Gold** Nanoparticles (AuNPs), citrate-capped, of desired size
- Thiolated single-stranded DNA (ssDNA-SH)
- Citrate Buffer (pH 3.0)
- Phosphate Buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

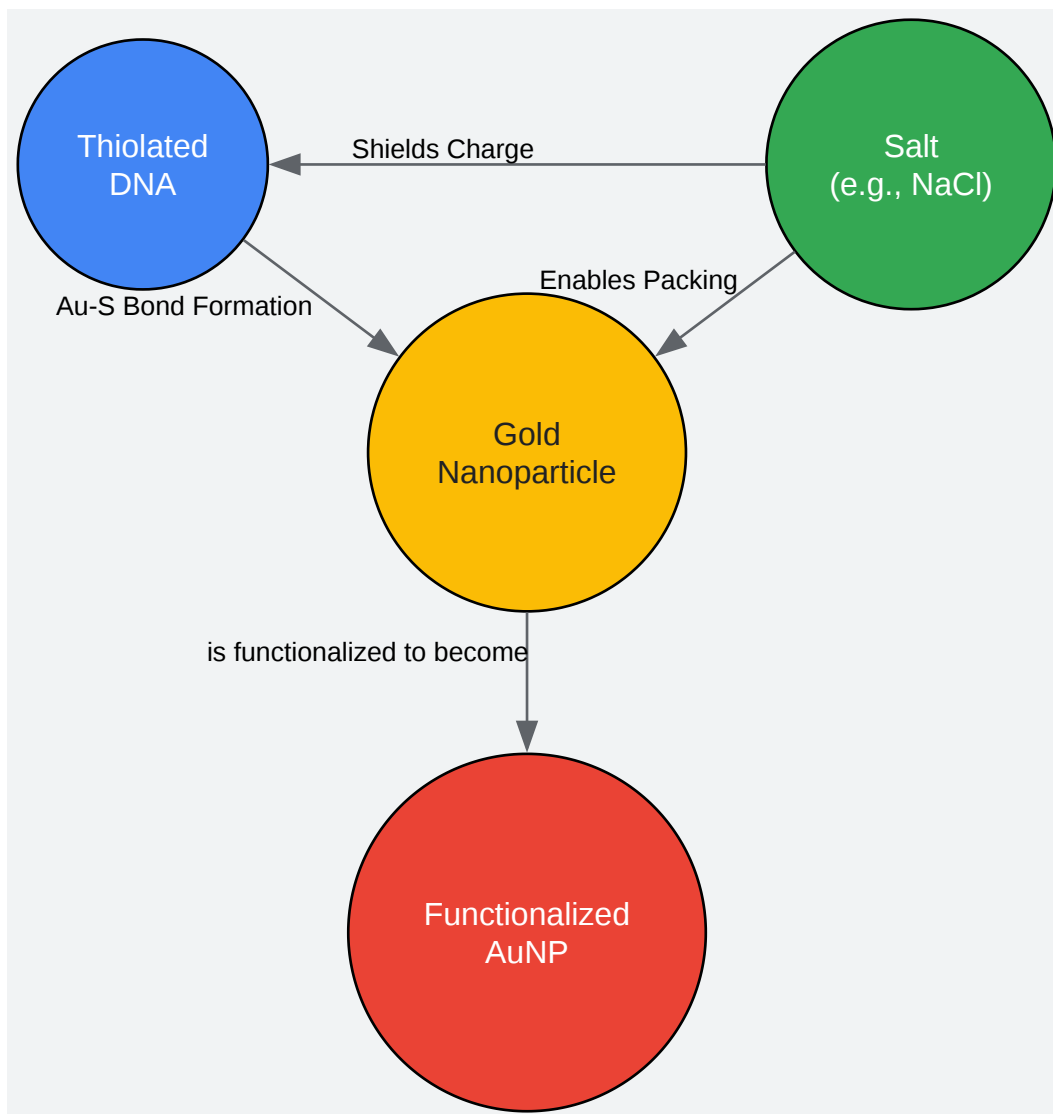
- **DNA Activation:** As with the salt-aging method, ensure the thiol group on the DNA is reduced and purified prior to use.
- **Rapid Functionalization:**
 - In a microcentrifuge tube, add the thiolated DNA to the pH 3.0 citrate buffer.
 - Add the citrate-capped AuNPs to this solution and mix briefly.
 - The functionalization process is typically complete within a few minutes.^[6]
- **Purification and Washing:**
 - Centrifuge the solution to pellet the DNA-functionalized AuNPs.
 - Remove the supernatant and resuspend the pellet in a neutral pH buffer, such as 10 mM phosphate buffer (pH 7.0), to restore the pH for downstream applications.
 - Repeat the centrifugation and washing steps twice more with the neutral buffer.
- **Storage:** Resuspend the final pellet in the desired buffer for storage.

Visualizations



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Caption: Workflow for the salt-aging method of DNA functionalization on AuNPs.



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